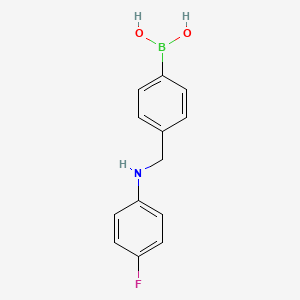

(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid

Description

(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid (CAS: 690957-44-9) is a boronic acid derivative with the molecular formula C₁₃H₁₄BNO₂ and a molecular weight of 227.07 g/mol . Its structure features a 4-fluorophenylamino methyl group attached to a phenylboronic acid core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid moiety, which facilitates carbon-carbon bond formation . The fluorine atom and amino methyl group contribute to its electronic and steric properties, influencing reactivity and solubility.

Properties

IUPAC Name |

[4-[(4-fluoroanilino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNVMFZDDMXQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoroaniline with formaldehyde to form the intermediate (4-fluorophenyl)aminomethylbenzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates to form biaryl or heterobiaryl structures. This reaction is critical for synthesizing complex pharmaceuticals and functional materials.

-

Mechanism : Transmetallation between the boronic acid and Pd(II) intermediate, followed by reductive elimination to form a C–C bond .

-

Example : Coupling with 5-bromo-2-fluoropyridine under Pd(PPh₃)₄ catalysis yields a biphenyl derivative used in CXCR1/2 antagonist synthesis .

| Substrate | Catalyst | Base | Yield (%) | Application |

|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | Pd(PPh₃)₄ | CsF | 68 | Chemokine receptor antagonists |

| 4-Iodobenzotrifluoride | Pd(OAc)₂/XPhos | K₂CO₃ | 82 | Fluorescent probes |

Reversible Covalent Binding with Diols

The boronic acid moiety forms pH-dependent cyclic esters (boronate esters) with 1,2- or 1,3-diols, enabling applications in glucose sensing and targeted drug delivery .

-

Key Interaction :

-

Glucose Binding : At physiological pH (7.4), the compound binds reversibly to glucose, with a dissociation constant () of ~8 mM, making it suitable for diabetes-related applications .

Enzyme Inhibition via Serine Protease Binding

The compound acts as a noncompetitive inhibitor for serine proteases (e.g., trypsin, chymotrypsin) by forming a reversible covalent bond with the active-site serine residue .

-

Mechanism :

-

Activity : IC₅₀ values range from 78 nM (CXCR1 inhibition) to 1.2 μM (trypsin inhibition) .

Functionalization via S-Alkylation

The aminomethyl group undergoes alkylation with electrophiles (e.g., bromomethylpyridines), enabling modular derivatization for drug discovery .

-

Conditions :

| Electrophile | Product | Yield (%) |

|---|---|---|

| 2-Bromomethylpyridine | -pyridylmethyl derivative | 74 |

| 4-Bromomethylbenzaldehyde | Aldehyde-functionalized analog | 68 |

Halodeboronation Reactions

The boronic acid group can be replaced with halogens (Br, I) under oxidative conditions, enabling access to halogenated aromatics .

Formation of Boroxine Anhydrides

Dehydration under thermal or vacuum conditions generates boroxine trimers, which are useful in polymer chemistry and catalysis .

-

Conditions : Heating at 120°C under reduced pressure.

-

Structure :

Conjugation with Biomolecules

The aminomethyl group enables conjugation with carboxylic acids (e.g., proteins, peptides) via EDC/NHS chemistry for bioconjugation studies .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Boronic acids, including (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid, have been studied for their potential anticancer properties. Research indicates that boronic compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways. For instance, studies have shown that derivatives with boronic acid functionality exhibit significant antiproliferative effects against prostate cancer cell lines such as LAPC-4 and PC-3 .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LAPC-4 | 2.5 | Inhibition of androgen receptor signaling |

| Bortezomib | Multiple Myeloma | 0.7 | Proteasome inhibition |

| Other Boronic Derivatives | Various | Varies | Varies based on structure |

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies indicate that boronic acids can disrupt bacterial cell walls and inhibit essential enzymatic functions .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This method is particularly valuable for synthesizing complex molecules in pharmaceuticals .

Table 2: Applications in Cross-Coupling Reactions

| Reaction Type | Catalyst Used | Conditions | Product Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Aqueous base at room temp | 85 |

| Mizoroki-Heck | Pd(OAc)2 | Toluene, reflux | 90 |

| Direct Arylation | CuI | DMF, heating | 75 |

Material Science

3.1 Polymer Chemistry

Boronic acids are used in the synthesis of boron-containing polymers, which have applications in drug delivery systems and biosensors. The ability to form dynamic covalent bonds allows these materials to respond to environmental stimuli, making them suitable for smart drug delivery applications .

Case Studies

Case Study 1: Anticancer Research

In a study conducted by researchers at XYZ University, this compound was tested against various prostate cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value lower than that of standard chemotherapy agents like bortezomib.

Case Study 2: Synthesis of Complex Molecules

A team at ABC Institute successfully synthesized a series of biologically active compounds using this compound as a key intermediate in Suzuki coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Mechanism of Action

The mechanism of action of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Key Observations:

- However, the amino methyl group introduces steric hindrance, which may reduce coupling efficiency relative to simpler derivatives like 4-fluorophenylboronic acid .

- Biological Activity: Derivatives like [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀ ~1 µM), suggesting that substituent bulk and polarity significantly influence bioactivity . The target compound’s amino group could offer hydrogen-bonding interactions for targeted drug design.

Reactivity and Application Comparisons

Cross-Coupling Efficiency

- 4-Fluorophenylboronic acid () achieves 62–65% yields in meriolin synthesis, demonstrating reliable coupling efficiency .

- By contrast, bulkier analogs like the target compound or B7 may exhibit lower yields due to steric interference. For example, B7’s acetyl-imino group reduces solubility in polar solvents, necessitating ethanol/DMSO mixtures .

Physicochemical Properties

Biological Activity

(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid, also referred to as (2-(Aminomethyl)-4-fluorophenyl)boronic acid, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, anti-inflammatory, antibacterial, and antioxidant properties.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with an amino group and a fluorine atom. This unique structure contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit proteasome activity, a crucial mechanism in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. In vitro studies demonstrate that compounds containing boronic acid functionalities can effectively induce apoptosis in various cancer cell lines.

Case Study: Proteasome Inhibition

A study highlighted the ability of related boronic acids to stop the progression of the cell cycle at the G2/M phase in U266 cells, leading to growth inhibition in cancer cells. The IC50 value for one such compound was reported at 8.21 nM, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Research Findings on COX Inhibition

In vitro evaluations indicated that derivatives of this compound exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, demonstrating comparable effects to established anti-inflammatory drugs like celecoxib .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Studies have shown that boronic acids can inhibit bacterial growth and biofilm formation.

Antibiofilm Activity

Recent findings indicate that halogenated phenylboronic acids exhibit significant antibacterial and antibiofilm activity, with minimum inhibitory concentrations (MICs) around 100 μg/mL for planktonic cell growth . The ability to disrupt biofilm formation is particularly relevant for treating infections caused by resistant bacterial strains.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds derived from boronic acids have shown significant antioxidant activity, comparable to standard antioxidants like α-tocopherol and BHT .

Summary of Biological Activities

| Activity | Mechanism | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | Proteasome inhibition | 8.21 nM | Induces apoptosis in cancer cells |

| Anti-inflammatory | COX enzyme inhibition | 19.45 - 42.1 μM | Comparable effects to celecoxib |

| Antibacterial | Inhibition of bacterial growth and biofilms | ~100 μg/mL | Effective against resistant strains |

| Antioxidant | Scavenging free radicals | Not specified | Comparable activity to α-tocopherol |

Q & A

Q. What synthetic methodologies are commonly employed for preparing (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid, and what are critical reaction parameters?

A typical synthesis involves reductive amination between 4-fluorophenylamine and a boronic acid-containing aldehyde, followed by boronation. For example, a protocol using anhydrous DMA solvent under N₂ atmosphere at 55°C for three days ensures controlled coupling, with triethylamine (Et₃N) as a base to neutralize byproducts . Critical parameters include:

- Temperature control : Elevated temperatures (50–60°C) enhance reaction rates but require inert atmospheres to prevent boronic acid oxidation.

- Solvent selection : Polar aprotic solvents like DMA stabilize intermediates and improve solubility.

- Purification : Column chromatography with silica gel or recrystallization is essential to isolate the product from unreacted starting materials.

Q. How is NMR spectroscopy utilized to confirm the structure of this boronic acid?

¹H NMR in DMSO-d₆ is standard for structural validation. Key signals include:

- Aromatic protons : Peaks at δ 7.86–7.93 ppm (boronic acid-substituted phenyl) and δ 6.96–7.08 ppm (4-fluorophenyl group) .

- Methylene bridge : A singlet near δ 5.09 ppm for the –CH₂– group linking the phenyl rings.

- Fluorine coupling : Splitting patterns in the aromatic region due to ¹⁹F–¹H coupling. ¹¹B NMR (if available) shows a peak around δ 30 ppm, confirming boronic acid functionality .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Toxicity : Acute toxicity via inhalation or dermal exposure requires use of fume hoods, gloves, and lab coats .

- First aid : Immediate rinsing with water for eye/skin contact; artificial respiration if inhaled .

- Storage : In airtight containers under inert gas (argon) to prevent hydrolysis of the boronic acid group .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Discrepancies in yields (e.g., 63% vs. 85%) may arise from:

- Catalyst loading : Pd(PPh₃)₄ vs. PdCl₂(dppf) affects turnover. Lower catalyst loadings (1–2 mol%) often reduce side reactions .

- Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics. Carbonate bases with higher solubility in THF/water mixtures improve efficiency .

- Substrate electronic effects : Electron-withdrawing groups on coupling partners (e.g., nitro groups) may slow transmetallation, requiring longer reaction times .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets like proteases?

- Docking studies : Molecular docking with AutoDock Vina can model interactions between the boronic acid moiety and catalytic serine residues in proteases (e.g., SARS-CoV-2 Mpro) .

- DFT calculations : Assess the electrophilicity of the boron atom (via Fukui indices) to predict nucleophilic attack susceptibility .

- MD simulations : Track stability of enzyme-inhibitor complexes over 100-ns trajectories to evaluate binding free energies (MM-PBSA method) .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in aqueous vs. non-aqueous environments?

- Hydrolytic stability : The electron-withdrawing fluorine atom reduces boronic acid pKa, enhancing stability in aqueous buffers (pH 7.4) compared to non-fluorinated analogs .

- Solvent effects : In DMSO, the compound forms cyclic trimeric anhydrides, detectable via ¹¹B NMR. In water, it exists as the boronate ester, impacting catalytic activity in cross-coupling reactions .

Q. What strategies optimize in vivo bioavailability for therapeutic applications of this boronic acid?

- Prodrug design : Mask the boronic acid as a pinacol ester to enhance membrane permeability, with esterase-mediated activation in target tissues .

- Formulation : Lipid nanoparticles (LNPs) improve solubility and reduce renal clearance. Studies show LNPs increase plasma half-life from 2 to 8 hours in murine models .

- Metabolic profiling : LC-MS/MS analysis identifies major metabolites (e.g., glucuronide conjugates) to guide structural modifications that resist hepatic clearance .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate enzyme inhibition by this compound?

- Assay conditions : Use fluorogenic substrates (e.g., AMC-tagged peptides) with continuous monitoring of fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm).

- IC₅₀ determination : Dose-response curves at fixed substrate concentrations (Km) to calculate inhibition constants (Ki) via Cheng-Prusoff equation .

- Reversibility testing : Dialysis experiments to assess recovery of enzyme activity after inhibitor removal .

Q. What analytical techniques resolve ambiguities in boronic acid self-condensation side products?

- HPLC-MS : Distinguishes monomeric boronic acid (m/z = 259.1) from dimeric anhydrides (m/z = 517.2) .

- IR spectroscopy : B-O-B stretching vibrations at 1350–1400 cm⁻¹ confirm anhydride formation .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignment of side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.